![molecular formula C28H25F3N4O3S B2497228 2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 422278-82-8](/img/structure/B2497228.png)
2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthetic pathways for compounds related to the specified chemical structure often involve multistep reactions, including condensation, cyclization, and substitution reactions. For instance, derivatives of quinazolinone and morpholine have been synthesized through reactions involving chloroacetyl chloride, morpholine, and substituted piperazines or through the Sonogashira cross-coupling reactions and Pummerer-type cyclization for related compounds (Temiz-Arpacı et al., 2005); (Toda et al., 2000). These methods highlight the complexity and specificity required in synthesizing quinazolinone derivatives, suggesting that a similar approach might be used for the target compound.
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed through spectroscopic methods, including IR, NMR, and mass spectral data. These techniques provide detailed information on the molecular framework, functional groups, and substitution patterns, essential for understanding the chemical behavior of the compound (Durgadas et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions through the morpholine and quinazolinone moieties, which can participate in further chemical transformations. These include nucleophilic substitution reactions, potential for cross-coupling reactions, and the formation of various derivatives through modification at different positions on the quinazolinone ring (Bardiot et al., 2015).
Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
Antimicrobial Activity : A study by Temiz-Arpacı et al. (2005) synthesized a series of novel compounds with structures incorporating morpholine and evaluated their antimicrobial activities. These compounds exhibited broad-spectrum activity against various strains of bacteria and yeasts, including Candida species, demonstrating their potential as antimicrobial agents (Özlem Temiz-Arpacı et al., 2005).
Antitumor Activity : Another study by Al-Suwaidan et al. (2016) focused on synthesizing 3-benzyl-substituted-4(3H)-quinazolinones and evaluating their in vitro antitumor activity. Some compounds showed significant broad-spectrum antitumor activity, highlighting the potential of similar quinazolinone derivatives in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Anticonvulsant Agents : Research by Amir et al. (2012) on benzothiazole derivatives having acetamido and carbothioamido pharmacophores indicated promising anticonvulsant properties. Specifically, morpholino derivatives were identified as potential leads for anticonvulsant drugs (M. Amir et al., 2012).
Analgesic and Anti-inflammatory Activities : The synthesis of new quinazolinyl acetamides and their evaluation for analgesic and anti-inflammatory activities were explored in a study by Alagarsamy et al. (2015). Among the synthesized compounds, one showed notable potency, suggesting the therapeutic potential of quinazolinyl acetamides in managing pain and inflammation (V. Alagarsamy et al., 2015).
Mécanisme D'action
The mechanism of action would depend on the biological target of this compound. Quinazolinones are known to have a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The specific mechanism of action for this compound would need to be determined through biological testing.
Propriétés
IUPAC Name |
2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F3N4O3S/c29-28(30,31)20-7-4-8-21(15-20)32-25(36)18-39-27-33-24-10-9-22(34-11-13-38-14-12-34)16-23(24)26(37)35(27)17-19-5-2-1-3-6-19/h1-10,15-16H,11-14,17-18H2,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVFRPZUBCQVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)NC5=CC=CC(=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

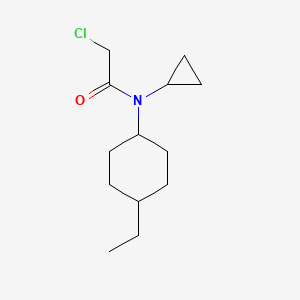
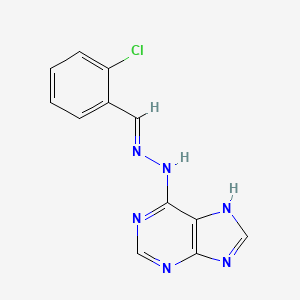
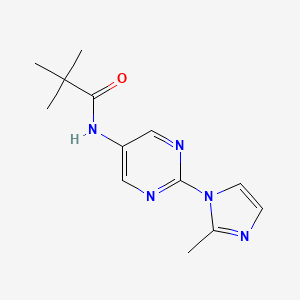
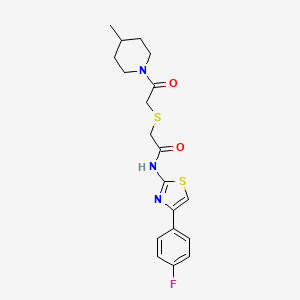
![2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2497151.png)

![3-(1-benzofuran-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2497154.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2497155.png)

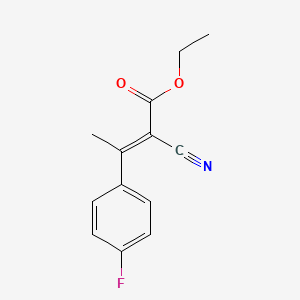

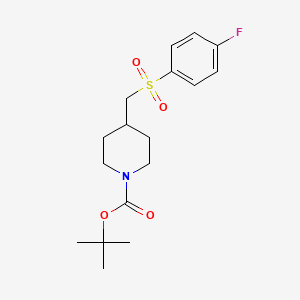
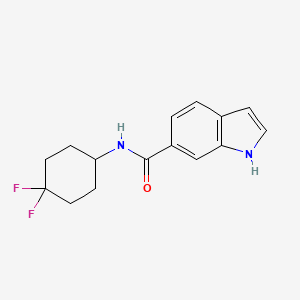
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide](/img/structure/B2497167.png)